Bikaverin

描述

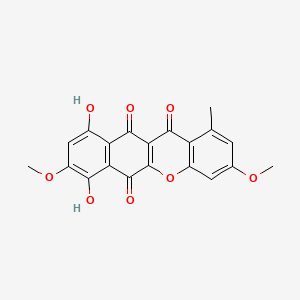

Structure

3D Structure

属性

IUPAC Name |

7,10-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-6,11,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O8/c1-7-4-8(26-2)5-10-12(7)17(23)15-18(24)13-9(21)6-11(27-3)16(22)14(13)19(25)20(15)28-10/h4-6,21-22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNACSREWQXWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=O)C4=C(C3=O)C(=CC(=C4O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187020 | |

| Record name | Bikaverin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33390-21-5 | |

| Record name | Bikaverin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033390215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bikaverin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bikaverin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIKAVERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1N6BX58PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bikaverin: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Fusarium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bikaverin, a polyketide pigment produced by various Fusarium species. This compound, also known as Lycopersin, has garnered significant interest due to its diverse biological activities, including antibiotic, antifungal, and antitumoral properties.[1][2][3] This document details the discovery of this compound, its complex biosynthetic pathway, and methodologies for its extraction and purification, presenting quantitative data and experimental protocols to aid in research and development.

Discovery and Chemical Profile

This compound was first identified in Fusarium fujikuroi and is responsible for the characteristic reddish color of the fungal mycelia and the surrounding medium.[2] Chemically, it is a tetracyclic benzoxanthone, a polyketide synthesized through the activity of a type I multifunctional polyketide synthase.[1][2][4] Its structure was elucidated through X-ray crystallography and chemical synthesis.[5] The molecule's extended chromophore is responsible for its deep red color, with absorption maxima typically observed between 500 and 530 nm.[6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₄O₈[7] |

| Molecular Weight | 382.32 g/mol [7][8] |

| CAS Number | 33390-21-5[1][8] |

| Appearance | Reddish pigment[1][2] |

| Solubility | Soluble in DMSO, chloroform, and dichloromethane.[8] |

Biosynthesis of this compound in Fusarium

The biosynthesis of this compound is a complex process orchestrated by a gene cluster, designated bik, which has been extensively studied in Fusarium fujikuroi.[9][10] This cluster contains six genes (bik1-6) that encode the enzymes and regulatory proteins necessary for this compound production.[9][10]

The key enzyme, a polyketide synthase encoded by bik1, assembles the polyketide backbone.[5][9] Subsequent modifications, including oxidations and methylations, are carried out by enzymes encoded by other bik genes, such as a FAD-dependent monooxygenase (bik2) and an O-methyltransferase (bik3).[2][9] The bik gene cluster also includes regulatory genes (bik4, bik5) and a transporter gene (bik6).[9][10] The production of this compound is tightly regulated by environmental factors, most notably nitrogen availability and pH. Synthesis is induced under nitrogen starvation and acidic conditions.[2][3][4]

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in Fusarium.

Isolation and Purification of this compound

The extraction and purification of this compound from Fusarium cultures are critical steps for its characterization and application. Various protocols have been developed, typically involving solvent extraction followed by chromatographic purification.

Experimental Protocols

1. Cultivation of Fusarium for this compound Production

-

Inoculation and Growth: Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB), with mycelial plugs of a this compound-producing Fusarium strain (e.g., F. oxysporum or F. fujikuroi).[11]

-

Incubation: Incubate the cultures on a rotary shaker (e.g., 150-200 rpm) at 25-28°C for 3-7 days.[11][12][13] this compound production is often visually indicated by the appearance of a reddish pigmentation in the culture broth and mycelia.[5][14]

-

Harvesting: Separate the fungal biomass from the culture broth by filtration or centrifugation (e.g., 6,000 rpm for 10 minutes).[12][15]

2. Solvent Extraction of this compound

-

Choice of Solvent: Ethyl acetate has been shown to be a highly effective solvent for this compound extraction, resulting in high concentrations of the pigment.[15][16] Other solvents such as chloroform have also been used.[17]

-

Extraction from Mycelia: Resuspend the harvested fungal biomass in the chosen solvent (e.g., 10 mL of ethyl acetate per 1 gram of wet biomass).[15] Agitate the mixture on a rotary shaker for a defined period. Kinetic studies have shown that this compound concentration can reach saturation after approximately 256 minutes.[15][16]

-

Extraction from Culture Filtrate: The culture supernatant can also be subjected to liquid-liquid extraction with an equal or greater volume of solvent (e.g., a 3:1 ratio of ethyl acetate to supernatant).[12]

-

Sequential Extraction: To maximize recovery, perform multiple sequential extractions with fresh solvent.[15][16] Three sequential extractions with ethyl acetate have been suggested as an ideal protocol based on preliminary economic studies.[15][16]

-

Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator.

3. Chromatographic Purification

-

Initial Cleanup: For crude extracts, initial purification can be attempted using open column chromatography with silica gel or Sephadex. However, these methods may not be sufficient to achieve high purity.[15][16]

-

High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC is a highly effective method for obtaining this compound with a high degree of purity, comparable to commercial analytical standards.[15][16]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

-

Detection: Monitor the elution profile at the visible absorption maximum of this compound (around 500-530 nm) and at a UV wavelength (e.g., 254 nm) to detect other compounds.[15]

-

Experimental Workflow for this compound Isolation and Purification

Caption: A generalized workflow for the isolation and purification of this compound.

Quantitative Data on this compound Production

The yield of this compound is highly dependent on the Fusarium species, strain, and cultivation conditions. Several studies have quantified this compound production, providing valuable data for optimizing its synthesis.

Table 2: this compound Yields from Various Fusarium Species and Cultivation Conditions

| Fusarium Species/Strain | Cultivation Method | Substrate/Medium | This compound Yield |

| Fusarium spp. (130 isolates) | Solid-state fermentation | Autoclaved rice | Up to 2.5 g/kg of dry culture[17][18] |

| F. fujikuroi mutant (Mut-4) | Submerged culture | Defatted cottonseed meal and glucose | 6.3 g/L[5][13] |

| F. oxysporum | Stirred-tank bioreactor | Ammonium-supplemented defined medium | 538 mg/L[6] |

| F. oxysporum f. sp. vasinfectum | Solid-state fermentation | Not specified | 187 mg/kg[5] |

| F. verticillioides KF 419 | Solid-state fermentation | Not specified | 2 g/kg[5] |

Conclusion

This compound remains a metabolite of significant interest for its potential applications in medicine and biotechnology.[2][3] Understanding its discovery, biosynthetic pathway, and the factors regulating its production is crucial for harnessing its full potential. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize the production of this valuable fungal pigment. The continued investigation into the genetic regulation of the bik cluster and the development of more efficient fermentation and purification strategies will be key to unlocking the commercial viability of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production of this compound by a Fusarium fujikuroi mutant in submerged cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 7. This compound | CAS#:33390-21-5 | Chemsrc [chemsrc.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Biosynthesis of the red pigment this compound in Fusarium fujikuroi: genes, their function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound as a molecular weapon: enhancing Fusarium oxysporum pathogenicity in bananas via rhizosphere microbiome manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Recovery and purification of this compound produced by Fusarium oxysporum CCT7620 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound production by Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Bikaverin and Norbikaverin: Structural Distinctions and Biosynthetic Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional differences between the fungal polyketides, bikaverin and its precursor, northis compound. This document details their physicochemical properties, outlines experimental protocols for their isolation and analysis, and illustrates their biosynthetic relationship.

Core Structural Differences

This compound and northis compound are reddish pigments produced by various species of the Fusarium fungus.[1] Structurally, they are tetracyclic xanthone derivatives. The fundamental difference between the two molecules lies in a single methyl group. This compound possesses a methoxy group at position C-8, which is a hydroxyl group in northis compound. This seemingly minor difference has implications for their physicochemical properties and biological activities. Northis compound is the immediate biosynthetic precursor to this compound.[2]

The chemical structures are as follows:

This compound: 6,11-dihydroxy-3,8-dimethoxy-1-methyl-10H-benzo[b]xanthene-7,10,12-trione[3]

Northis compound: 6,10,11-trihydroxy-3-methoxy-1-methylbenzo[b]xanthene-7,8,12-trione[3]

Comparative Physicochemical Properties

The structural variance between this compound and northis compound gives rise to distinct physicochemical characteristics, which are crucial for their separation, identification, and potential applications.

| Property | This compound | Northis compound |

| Molecular Formula | C₂₀H₁₄O₈ | C₁₉H₁₂O₈ |

| Molecular Weight | 382.32 g/mol | 368.29 g/mol |

| Appearance | Reddish solid | Reddish solid |

| UV-Vis λmax (nm) | 195, 228, 253, 276, 336, 507[3] | 196, 228, 254, 275, 336, 509[3] |

Biosynthesis and Interconversion

The biosynthesis of this compound from northis compound is a key step in the metabolic pathway within Fusarium species. This conversion is catalyzed by an O-methyltransferase enzyme. Understanding this pathway is essential for optimizing the production of this compound and for potentially generating novel analogs.

This compound Biosynthetic Pathway

The following diagram illustrates the final step in the this compound biosynthetic pathway, highlighting the conversion of northis compound to this compound. This process is part of a larger gene cluster responsible for the production of these pigments.[4]

References

- 1. This compound production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Putative metabolic pathway for the bioproduction of this compound and intermediates thereof in the wild Fusarium oxysporum LCP531 strain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the red pigment this compound in Fusarium fujikuroi: genes, their function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Bikaverin and Its Derivatives: A Technical Guide for Researchers

Abstract: Bikaverin is a tetracyclic polyketide pigment produced by several species of Fusarium fungi, distinguished by its characteristic red color.[1][2] Beyond its pigmentation, this compound and its derivatives exhibit a wide spectrum of biological activities, including potent anticancer, antimicrobial, and antiprotozoal effects.[1][3] Mechanistically, its anticancer properties are linked to the inhibition of critical cellular pathways, such as the protein kinase CK2 signaling cascade, and the induction of mitochondrial apoptosis.[4][5] This technical guide provides a comprehensive overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action and biosynthetic pathways to support researchers and professionals in the field of drug development.

Anticancer and Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6][7] Its multifaceted mechanism of action makes it a compound of interest for oncological research.

Mechanisms of Action

Inhibition of Protein Kinase CK2: A primary mechanism of this compound's anticancer activity is the inhibition of human protein kinase CK2.[4] CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in promoting cell growth, proliferation, and suppressing apoptosis.[4] this compound acts as a potent inhibitor of CK2, fitting into its ATP-binding site.[8] By inhibiting CK2, this compound disrupts pro-survival signaling and can lead to tumor cell death.[4]

Caption: this compound inhibits Protein Kinase CK2, disrupting cell proliferation and apoptosis suppression.

Inhibition of Nucleic Acid and Protein Synthesis: Early studies revealed that this compound and its derivatives interfere with the synthesis of nucleic acids and proteins in Ehrlich ascites carcinoma (EAC) cells.[9] The primary effect observed was the inhibition of uridine incorporation, suggesting a direct intervention in RNA synthesis. This action is consistent with the behavior of other anthraquinones, a class of compounds to which this compound is related.

Induction of Mitochondrial Dysfunction and Apoptosis: this compound's cytotoxicity is also attributed to its ability to induce mitochondrial dysfunction.[5] This process is believed to involve the generation of reactive oxygen species (ROS) through the redox cycling of its quinone structure.[5] The resulting oxidative stress disrupts the mitochondrial membrane integrity, leading to the inhibition of ATP production and the release of pro-apoptotic factors, ultimately triggering programmed cell death.[5]

Caption: this compound induces apoptosis through mitochondrial dysfunction and caspase activation.

Quantitative Cytotoxicity Data

The cytotoxic and inhibitory potential of this compound has been quantified against various targets and cell lines.

| Target / Cell Line | Activity Type | Value | Reference |

| Protein Kinase CK2 | IC₅₀ | 1.24 µM | [4][8] |

| L5178Y Lymphoma | IC₅₀ | 0.23 µg/mL | [10] |

| Ehrlich Ascites Carcinoma (EAC) | ED₅₀ | 0.5 µg/mL | [9][10] |

| Leukemia L5178 | ED₅₀ | 1.4 µg/mL | [9][10] |

| Sarcoma 37 | ED₅₀ | 4.2 µg/mL | [9][10] |

| MCF-7 (Breast Adenocarcinoma) | Cell Viability | Reduced to ~45% at 1 µM (24h) | [4] |

| A427 (Lung Carcinoma) | Cell Viability | Reduced to ~35% at 1 µM (24h) | [4] |

| A431 (Epidermoid Carcinoma) | Cell Viability | Reduced to ~55% at 1 µM (24h) | [4] |

In Vivo Antitumor Effects

The antitumor activity of this compound has been confirmed in a murine model using L5178Y lymphoma.[10] In this study, this compound significantly inhibited tumor development, as measured by variations in weight, ascitic fluid volume, and cancer cell density.[10] This was the first report of its in vivo antitumoral effect, highlighting its potential to remain active and effective within a complex biological system.[10]

Antimicrobial Activity

This compound exhibits a broad range of antimicrobial activity against various pathogenic bacteria and fungi.[1][11]

Spectrum of Activity

This compound has shown inhibitory effects against a panel of clinically relevant microorganisms, including drug-resistant strains.

Bacteria:

-

Methicillin-resistant Staphylococcus aureus (MRSA)[12]

-

Vancomycin-resistant Enterococcus faecalis (VRE)[12]

-

Klebsiella pneumoniae[12]

-

Salmonella typhi[13]

Fungi:

Quantitative Antimicrobial Data

The antimicrobial potency of this compound has been evaluated using microdilution and disk diffusion methods.

| Organism | Method | Result | Concentration | Reference |

| Various Bacteria & Fungi | Microdilution (MIC) | 1.25 - 5 µg/mL | N/A | [12] |

| Staphylococcus aureus | Disk Diffusion | 24 mm inhibition zone | 75 µg/mL | [13] |

| Salmonella typhi | Disk Diffusion | 23 mm inhibition zone | 75 µg/mL | [13] |

| Escherichia coli | Disk Diffusion | 22 mm inhibition zone | 75 µg/mL | [13] |

| Pseudomonas aeruginosa | Disk Diffusion | 20 mm inhibition zone | 75 µg/mL | [13] |

| Enterococcus faecalis | Disk Diffusion | 18 mm inhibition zone | 75 µg/mL | [13] |

| Candida albicans | Disk Diffusion | 13 mm inhibition zone | 75 µg/mL | [13] |

Other Biological Activities

-

Antiprotozoal Activity: this compound is effective against the protozoan Leishmania brasiliensis.[1][14]

-

Nematicidal Activity: It exhibits nematicidal properties against the pine wood nematode Bursaphelenchus xylophilus.[1][14]

-

Ecological Role: In its native fungal host, Fusarium oxysporum, this compound acts as a molecular weapon. It does not directly contribute to pathogenicity but enhances it indirectly by manipulating the rhizosphere microbiome, suppressing beneficial bacteria while promoting fungal dominance.[1]

-

Mitochondrial Inhibition: this compound has been shown to have inhibitory effects on rat mitochondria.[1]

Experimental Protocols

This compound Production and Extraction

This protocol describes a general workflow for the production of this compound from Fusarium cultures and its subsequent extraction.

-

Inoculum and Culture: Fusarium species are cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a defined minimal medium, at a controlled pH (typically acidic, ~4.0-5.5).[1][6][13] Cultures are incubated at approximately 28°C with shaking (e.g., 160-200 rpm) for 3-10 days.[1][13]

-

Harvesting: The culture broth is processed to separate the fungal biomass from the supernatant. The mycelium is removed by filtration, and conidia are separated via centrifugation (e.g., 6000 rpm for 10 min).[1]

-

Extraction: The resulting cell-free supernatant is subjected to solvent extraction. Ethyl acetate is commonly used at a 3:1 or 1:1 ratio with the supernatant.[1][11] The mixture is agitated to ensure efficient transfer of this compound into the organic phase.

-

Purification: The crude extract is concentrated and can be further purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to yield pure this compound.[6][11]

-

Characterization: The identity and purity of this compound are confirmed using analytical methods like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

Caption: General workflow for the production, extraction, and purification of this compound.

Cell Viability (MTT) Assay

This method is used to assess the cytotoxic effects of this compound on cultured cancer cell lines.[4][12]

-

Cell Seeding: Cancer cells (e.g., MCF7, A427, A431) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).[4]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: After a few hours of incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Antimicrobial Susceptibility (Microdilution) Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.[12]

-

Preparation: A serial two-fold dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans).

-

Controls: Positive (microorganism with no compound) and negative (medium only) growth controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

This compound Biosynthesis Pathway

The production of this compound in Fusarium is a complex process encoded by a co-regulated cluster of six genes (bik1 to bik6).[3][5][15] The synthesis is induced by environmental cues such as acidic pH and nitrogen starvation.[1][7]

-

bik1: Encodes a non-reducing polyketide synthase (NR-PKS) that assembles the initial polyketide backbone from acetyl-CoA and malonyl-CoA.[5][15]

-

bik2: Encodes a FAD-dependent monooxygenase responsible for an oxidation step.[5][15]

-

bik3: Encodes an O-methyltransferase that performs methylation steps.[5][15]

-

bik4 & bik5: These are regulatory genes encoding transcription factors that control the expression of the biosynthetic genes.[5][15]

-

bik6: Encodes a major facilitator superfamily (MFS) transporter, likely involved in exporting this compound out of the cell.[3][5]

Caption: Simplified biosynthetic pathway of this compound from precursor molecules.

Conclusion and Future Perspectives

This compound is a fungal metabolite with a compelling profile of potent biological activities, particularly in the realms of anticancer and antimicrobial research. Its well-defined mechanisms of action, including the inhibition of protein kinase CK2 and the induction of apoptosis, position it as an attractive lead compound for therapeutic development. The availability of quantitative data on its efficacy provides a solid foundation for further investigation.

Future research should focus on the synthesis and evaluation of this compound derivatives to potentially enhance efficacy and improve pharmacokinetic properties.[4] Comprehensive studies on its in vivo pharmacokinetics, pharmacodynamics, and toxicology are essential next steps to translate its promising preclinical activity into clinical applications.[10] Furthermore, exploring its ecological role could unveil novel strategies for managing plant diseases.

References

- 1. This compound as a molecular weapon: enhancing Fusarium oxysporum pathogenicity in bananas via rhizosphere microbiome manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 6. Putative metabolic pathway for the bioproduction of this compound and intermediates thereof in the wild Fusarium oxysporum LCP531 strain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New potential cytotoxic and antitumor substances I. In vitro effect of this compound and its derivatives on cells of certain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic and Antitumoral Effects of this compound Isolated from Gibberella fujikuroi on L5178Y Lymphoma Murine Model [scielo.org.mx]

- 11. Characterization of antibacterial activity of this compound from Fusarium sp. HKF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of the mutagenic, cytotoxic and antimicrobial effect of this compound mycotoxin | Bioscience Journal [seer.ufu.br]

- 13. Study The Improvement Myco-manufacturing of Crud this compound by Fusarium oxysporum with Evaluation The Antimicrobial Effectiveness | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. This compound [rasmusfrandsen.dk]

The Antifungal Spectrum of Bikaverin: A Technical Guide for Researchers

Introduction

Bikaverin is a reddish polyketide pigment produced by several species of the fungus Fusarium, most notably Fusarium fujikuroi and Fusarium oxysporum.[1] First identified in F. fujikuroi, this tetracyclic benzoxanthone metabolite accumulates within the fungal mycelia and is also secreted into the surrounding medium.[2][3][4] this compound has garnered significant interest within the scientific community due to its broad range of biological activities. These include antiprotozoal, antitumoral, and antimicrobial properties.[2][4] This technical guide provides an in-depth overview of the antifungal spectrum of this compound against various pathogenic fungi, detailing its efficacy, the experimental protocols used for its evaluation, and its proposed mechanism of action.

Quantitative Antifungal Activity of this compound

This compound has demonstrated inhibitory activity against a variety of pathogenic fungi, including yeasts and filamentous fungi. The data gathered from various studies, presented in terms of Minimum Inhibitory Concentration (MIC) and inhibition zones, are summarized below.

| Target Fungus | Assay Type | Activity Measurement | Reference |

| Candida albicans | Microdilution | MIC: 1.25 - 5 µg/mL | [5][6] |

| Candida krusei | Microdilution | MIC: 1.25 - 5 µg/mL | [5][6] |

| Candida albicans | Well Diffusion | Inhibition Zone: 20 mm (at 75 µg/mL) | [7] |

| Phytophthora infestans | Mycelial Growth Inhibition | In vitro and in vivo antioomycete activity | [8] |

| Aspergillus niger | Microscopic Observation | Caused vacuolization in hyphal tips | [1] |

| Penicillium notatum | Not specified | Antifungal effect reported | [3] |

| Alternaria humicola | Not specified | Antifungal effect reported | [3] |

| Aspergillus flavus | Not specified | Antifungal effect reported | [3] |

Experimental Protocols

The evaluation of this compound's antifungal properties involves several key stages, from its production and extraction to the final susceptibility testing.

Production and Extraction of this compound

This compound is typically produced by submerged fermentation of a high-yield Fusarium strain, such as F. oxysporum.

-

Cultivation: The fungus is grown in a suitable liquid medium, for instance, a Potato Dextrose Broth (PDB) supplemented with additional carbon (e.g., 2% glucose) and nitrogen sources (e.g., 2% corn steep liquor).[7] Optimal production is often achieved under acidic conditions (pH 4.0-5.5) with incubation at 28°C for several days (e.g., 3-10 days) under shaking conditions (e.g., 160 rpm).[4][7]

-

Extraction: Following cultivation, the fungal mycelium is removed by filtration. The cell-free supernatant is then subjected to solvent extraction, typically using ethyl acetate.[4] The organic phase containing this compound is collected and concentrated to yield the crude product.

-

Purification: For detailed mechanistic studies, the crude extract can be further purified using techniques like High-Performance Liquid Chromatography (HPLC).[9] The purity and identity of this compound are confirmed using analytical methods such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).[8][9]

The general workflow for producing and testing this compound is illustrated in the diagram below.

Antifungal Susceptibility Testing

Standardized methods are employed to quantify the antifungal activity of this compound.

-

Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.[5][6]

-

A serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target fungal pathogen.

-

Plates are incubated under conditions appropriate for the growth of the fungus.

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

-

-

Well Diffusion Method: This assay is used to assess the extent of growth inhibition by measuring the diameter of the inhibition zone.[7]

-

An agar plate (e.g., Potato Dextrose Agar) is uniformly inoculated with a suspension of the target fungus.

-

Wells are punched into the agar, and a specific volume of a this compound solution (e.g., 75 µg/mL) is added to each well.[7]

-

The plate is incubated to allow for fungal growth and diffusion of the compound.

-

The diameter of the clear zone of no growth around the well is measured in millimeters.

-

Mechanism of Action

While the precise molecular targets of this compound in pathogenic fungi are still under investigation, its bioactivity is thought to stem from its ability to disrupt core cellular processes. Studies have suggested that this compound acts by uncoupling oxidative phosphorylation in the mitochondria.[1] This action inhibits the process of ATP synthesis, depriving the fungal cell of its primary energy source.[1] It has also been reported to inhibit both succinate- and NAD-linked respiration.[1] A key observable effect of this compound on some filamentous fungi, such as Aspergillus niger, is the induction of vacuolization in the hyphal tips, which is indicative of cellular stress and disruption of normal growth processes.[1]

The proposed mechanism targeting mitochondrial respiration is depicted below.

Conclusion

This compound, a natural pigment from Fusarium species, exhibits a notable antifungal spectrum against several pathogenic fungi. Its activity, quantified through MIC values and inhibition zone assays, makes it a compound of interest for further research and development. The primary mechanism of action is believed to involve the disruption of mitochondrial energy production. The detailed protocols for production, extraction, and evaluation provide a framework for researchers to further explore the therapeutic potential of this compound and its derivatives in the development of new antifungal agents.

References

- 1. Production of this compound by a Fusarium fujikuroi mutant in submerged cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound as a molecular weapon: enhancing Fusarium oxysporum pathogenicity in bananas via rhizosphere microbiome manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. seer.ufu.br [seer.ufu.br]

- 6. Investigation of the mutagenic, cytotoxic and antimicrobial effect of this compound mycotoxin | Bioscience Journal [seer.ufu.br]

- 7. jsci.utq.edu.iq [jsci.utq.edu.iq]

- 8. ovid.com [ovid.com]

- 9. Characterization of antibacterial activity of this compound from Fusarium sp. HKF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

Bikaverin: A Technical Guide on its Antiprotozoal Activity Against Leishmania

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bikaverin, a polyketide metabolite produced by several species of Fusarium, has demonstrated a range of biological activities, including antiprotozoal effects. This technical guide synthesizes the available scientific information on the activity of this compound against Leishmania, the causative agent of leishmaniasis. While early research identified its potential, a comprehensive modern dataset on its efficacy and mechanism of action against various Leishmania species and life cycle stages is not yet fully established. This document provides a summary of the existing quantitative data, detailed experimental protocols for the evaluation of anti-leishmanial compounds like this compound, and a proposed mechanism of action based on its known effects on mitochondrial function. The aim is to provide a foundational resource for researchers to further investigate this compound as a potential therapeutic agent for leishmaniasis.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current chemotherapeutic options are limited by toxicity, the emergence of drug resistance, and high cost. This compound, a red pigment, has been identified as having antibiotic properties against certain protozoa[1]. Notably, early studies highlighted its effectiveness against Leishmania brasiliensis[2][3]. The proposed mechanism of action for this compound's broad biological effects, including its anti-cancer properties, is the uncoupling of oxidative phosphorylation in mitochondria, leading to the inhibition of ATP synthesis[2]. This guide provides an in-depth overview of the current knowledge on this compound's anti-leishmanial activity and outlines the methodologies required for its further investigation.

Quantitative Data on Anti-leishmanial Activity

The available quantitative data on the anti-leishmanial activity of this compound is limited. The primary historical data point is its activity against Leishmania brasiliensis.

Table 1: In Vitro Anti-leishmanial Activity of this compound

| Compound | Leishmania Species | Life Cycle Stage | Activity Metric | Value | Reference |

| This compound | Leishmania brasiliensis | Not Specified | Inhibitory Concentration | 0.15 µg/mL | [2] |

Table 2: Cytotoxicity Data for this compound

| Cell Line | Cell Type | Activity Metric | Value | Reference |

| L5178Y | Murine Lymphoma | IC50 | 0.23 µg/mL | [4] |

| L929 | Mouse Fibroblast | Cytotoxicity | No cytotoxic effect at concentrations up to at least 1.79 µg/mL | [5] |

Note: The lack of comprehensive IC50 and EC50 values for both promastigote and amastigote stages across different Leishmania species represents a significant knowledge gap.

Proposed Mechanism of Action

The primary mechanism of action attributed to this compound is the uncoupling of mitochondrial oxidative phosphorylation [2]. This leads to a disruption of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound's action on the mitochondrial respiratory chain, leading to the inhibition of ATP synthesis.

Caption: Proposed mechanism of this compound's action on Leishmania.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the anti-leishmanial activity of a compound like this compound.

In Vitro Anti-promastigote Activity Assay

This protocol describes how to determine the 50% inhibitory concentration (IC50) of a compound against Leishmania promastigotes.

Caption: Workflow for in vitro anti-promastigote activity assay.

Methodology:

-

Leishmania Culture: Culture promastigotes of the desired Leishmania species (e.g., L. amazonensis, L. donovani) in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C until they reach the logarithmic growth phase.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium in a 96-well plate to achieve the desired final concentrations.

-

Assay Setup: Add 1 x 10^5 promastigotes per well to the 96-well plate containing the compound dilutions. Include wells with untreated parasites (negative control) and a reference drug like Amphotericin B (positive control).

-

Incubation: Incubate the plates at 26°C for 72 hours.

-

Viability Assessment: Add a resazurin-based solution to each well and incubate for an additional 4-24 hours. Viable cells will reduce resazurin to the fluorescent resorufin.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-amastigote Activity Assay

This protocol details the determination of the 50% effective concentration (EC50) against intracellular amastigotes.

Caption: Workflow for in vitro anti-amastigote activity assay.

Methodology:

-

Macrophage Culture: Culture a suitable macrophage cell line (e.g., J774.A1, THP-1) or primary peritoneal macrophages and seed them in a 96-well plate.

-

Infection: Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubation for Phagocytosis: Incubate the infected cells for 24 hours to allow for the phagocytosis of promastigotes and their transformation into amastigotes.

-

Removal of Extracellular Parasites: Wash the wells to remove any non-phagocytosed promastigotes.

-

Compound Treatment: Add fresh medium containing serial dilutions of this compound to the infected macrophages.

-

Incubation: Incubate the plates for a further 72 hours.

-

Staining and Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Data Analysis: Calculate the percentage of inhibition of amastigote replication for each concentration compared to the untreated control. Determine the EC50 value from the dose-response curve.

Macrophage Cytotoxicity Assay

This protocol is for assessing the toxicity of the compound to the host cells.

Methodology:

-

Cell Culture: Seed macrophages in a 96-well plate at the same density used for the anti-amastigote assay.

-

Compound Treatment: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment: Perform an MTT assay. Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The Selectivity Index (SI) can then be calculated as CC50 / EC50.

Mitochondrial Membrane Potential Assay

This assay investigates the effect of this compound on the mitochondrial membrane potential of Leishmania.

Methodology:

-

Parasite Preparation: Harvest log-phase promastigotes and resuspend them in a suitable buffer.

-

Compound Treatment: Treat the parasites with different concentrations of this compound for a defined period.

-

Staining: Add a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1, to the treated and control parasite suspensions.

-

Flow Cytometry Analysis: Analyze the fluorescence of the stained parasites using a flow cytometer. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically inactive cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.

-

Data Analysis: Determine the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.

Conclusion and Future Directions

This compound has shown initial promise as an anti-leishmanial agent, with a plausible mechanism of action targeting the parasite's mitochondria. However, the existing data is sparse and dated. To advance this compound as a potential drug candidate, the following research is critical:

-

Comprehensive Efficacy Studies: Determination of IC50 and EC50 values against a panel of clinically relevant Leishmania species, including both promastigote and amastigote stages.

-

Mechanism of Action Elucidation: Detailed studies to confirm the uncoupling of oxidative phosphorylation in Leishmania mitochondria and to investigate other potential cellular targets.

-

In Vivo Studies: Evaluation of this compound's efficacy in animal models of leishmaniasis.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize potency and reduce potential toxicity.

This technical guide provides the foundational knowledge and methodological framework to stimulate and guide future research into the anti-protozoal activity of this compound against Leishmania.

References

- 1. In vivo monitoring of intracellular ATP levels in Leishmania donovani promastigotes as a rapid method to screen drugs targeting bioenergetic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Monitoring of Intracellular ATP Levels in Leishmania donovani Promastigotes as a Rapid Method To Screen Drugs Targeting Bioenergetic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bikaverin Gene Cluster (bik): A Technical Guide to Identification, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bikaverin, a polyketide pigment with a distinctive red color, has garnered significant attention for its diverse biological activities, including antibiotic, antifungal, and antitumoral properties.[1] The biosynthesis of this metabolite is orchestrated by a dedicated set of genes organized in a contiguous cluster, known as the this compound gene cluster (bik). This technical guide provides an in-depth exploration of the bik gene cluster, detailing its identification, the function of its constituent genes, and the intricate regulatory networks that govern its expression. Furthermore, this document outlines key experimental protocols for the study of the bik cluster and presents quantitative data to inform research and development efforts.

Identification and Organization of the this compound Gene Cluster

The this compound biosynthesis gene cluster was first characterized in Fusarium fujikuroi.[2][3] It is a well-conserved cluster found in several Fusarium species, including F. oxysporum and F. verticillioides.[4][5] Interestingly, a homologous and functional bik cluster has also been identified in rare strains of the unrelated phytopathogenic fungus Botrytis cinerea, which is believed to have been acquired through horizontal gene transfer from Fusarium.[4][6]

The core bik cluster consists of six genes, designated bik1 to bik6, which are typically organized in the same order across different species.[3][4]

Table 1: Genes of the this compound (bik) Gene Cluster and Their Functions

| Gene | Encoded Protein | Function |

| bik1 | Polyketide Synthase (PKS) | The key enzyme responsible for the initial step of this compound biosynthesis, creating the polyketide backbone.[2][4] |

| bik2 | FAD-dependent Monooxygenase | A tailoring enzyme that modifies the polyketide intermediate.[2][4] |

| bik3 | O-methyltransferase | Another tailoring enzyme that catalyzes a methylation step in the biosynthetic pathway.[2][4] |

| bik4 | NmrA-like Transcriptional Regulator | A regulatory protein involved in the control of gene expression within the cluster.[2][4] |

| bik5 | Zn(II)2Cys6 Transcription Factor | A pathway-specific transcription factor that positively regulates the expression of the other bik genes.[4][7] |

| bik6 | Major Facilitator Superfamily (MFS) Transporter | A transporter protein responsible for exporting this compound out of the fungal cell.[2][4] |

Function of the this compound Biosynthesis Pathway

The biosynthesis of this compound from acetyl-CoA is a multi-step process catalyzed by the enzymes encoded by the bik gene cluster. While the exact order of all tailoring steps is still under investigation, a putative pathway has been proposed.[7][8]

Caption: Putative this compound Biosynthesis Pathway.

The process begins with the condensation of acetyl-CoA and malonyl-CoA by the polyketide synthase Bik1 to form a polyketide intermediate.[7] This intermediate is then subjected to a series of modifications, including hydroxylation by the monooxygenase Bik2 and methylation by the O-methyltransferase Bik3, to yield the final this compound molecule.[2][8] The precursor molecule, northis compound, is often found in smaller quantities alongside this compound.[1][8] Finally, the MFS transporter Bik6 is responsible for exporting this compound out of the cell.[2]

Regulation of the this compound Gene Cluster

The expression of the bik gene cluster is tightly regulated by a complex network of factors, including environmental cues and dedicated regulatory proteins.

Environmental Factors

-

pH: this compound production is strongly induced by acidic pH.[5][9] The bik genes are typically expressed only in acidic environments.[2][9] This regulation is partly mediated by the PacC transcription factor, a global regulator of pH-responsive genes in fungi.[2][3]

-

Nitrogen Availability: Nitrogen starvation is a potent inducer of this compound biosynthesis.[1][8] High concentrations of nitrogen repress the expression of the bik genes.[2][3]

-

Carbon Source: The type and availability of the carbon source can also influence this compound production, with sucrose often being a better carbon source than glucose.[9]

-

Microbial Competition: Co-culturing with other microorganisms, such as Bacillus velezensis and Botrytis cinerea, has been shown to induce this compound production.[5]

Regulatory Proteins

-

Bik5: This Zn(II)2Cys6 transcription factor is a pathway-specific positive regulator, essential for the transcription of the other bik genes.[2][7]

-

Bik4: An NmrA-like protein that also plays a positive regulatory role in the cluster.[2]

-

VELVET Complex: In B. cinerea, the VELVET protein BcVEL1 positively regulates this compound biosynthesis.[4] Conversely, in Fusarium, the homologous protein FfVEL1 appears to be a negative regulator.[4]

Caption: Regulatory Network of the this compound Gene Cluster.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal strain and culture conditions. The following table summarizes reported production levels.

Table 2: this compound Production in Different Fungal Strains and Conditions

| Fungal Strain | Culture Condition | This compound Yield |

| Fusarium fujikuroi mutant (Mut-4) | Optimized medium with defatted cottonseed meal and glucose | 6.3 g/L |

| Fusarium verticillioides (heterologous expression in S. cerevisiae) | Co-expression with FvPPTase | 58 mg/L[10] |

| Fusarium oxysporum CCT7620 | Shake flask, 289 rpm, 28°C, 20 g/L rice concentration | >132.74 mg/L |

| Fusarium species (general) | Autoclaved rice (solid-state fermentation) | Up to 2.5 g/kg of dry culture[11] |

| Fusarium fujikuroi (CRISPR/Cas9 deletion of competing pathways) | ΔBIKΔFSR strain (indirectly shows metabolic flux potential) | 31.67% increase in GA3 production, suggesting significant acetyl-CoA consumption by the bik pathway[12] |

Experimental Protocols

Gene Deletion in Fusarium using CRISPR/Cas9

This protocol provides a general workflow for deleting a bik gene, for example, bik1, to create a this compound-deficient mutant.

Caption: Workflow for CRISPR/Cas9-mediated Gene Deletion.

Methodology:

-

gRNA Design: Design single guide RNAs (sgRNAs) targeting the coding sequence of the desired bik gene.

-

Vector Construction: Clone the designed sgRNA into a CRISPR/Cas9 vector containing the Cas9 nuclease and a selectable marker (e.g., hygromycin resistance).

-

Protoplast Preparation: Generate protoplasts from fungal mycelia by enzymatic digestion of the cell wall.

-

Transformation: Introduce the CRISPR/Cas9 plasmid into the protoplasts using a method like PEG-mediated transformation.

-

Selection and Screening: Select for transformants on a medium containing the appropriate antibiotic. Screen the resulting colonies by PCR to identify those with the desired gene deletion.

-

Verification: Confirm the gene deletion through Southern blotting or DNA sequencing.

-

Phenotypic Analysis: Culture the confirmed mutants to observe the loss of pigmentation and analyze culture extracts by HPLC to confirm the absence of this compound production.[5][12]

Extraction and Quantification of this compound

This protocol outlines the steps for extracting this compound from fungal cultures and quantifying its concentration.

Methodology:

-

Culturing: Grow the fungal strain in a liquid medium known to induce this compound production (e.g., minimal medium with low nitrogen, pH 4.0) for 3-5 days with shaking.[5][13]

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the this compound from the culture filtrate using an organic solvent such as chloroform or ethyl acetate.[14]

-

Evaporate the solvent to obtain the crude this compound extract.

-

-

Quantification:

-

Dissolve the crude extract in a suitable solvent (e.g., 80% methanol).[5]

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Detect this compound by its absorbance at approximately 500 nm.[5]

-

Quantify the concentration by comparing the peak area to a standard curve prepared with purified this compound.[5]

-

-

Confirmation (Optional): Confirm the identity of the this compound peak using Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Conclusion and Future Perspectives

The this compound gene cluster represents a well-characterized system for studying secondary metabolite biosynthesis and its regulation in fungi. The ease of detecting its product visually makes it an excellent model for investigating gene cluster regulation, horizontal gene transfer, and the ecological roles of secondary metabolites. For drug development professionals, the potent biological activities of this compound, combined with the ability to manipulate its production through genetic engineering and fermentation optimization, present exciting opportunities. Future research may focus on elucidating the precise regulatory mechanisms, exploring the full spectrum of its biological activities, and engineering novel this compound derivatives with enhanced therapeutic properties. The heterologous expression of the bik cluster in chassis organisms like Saccharomyces cerevisiae also opens avenues for sustainable and scalable production.[10]

References

- 1. This compound production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the red pigment this compound in Fusarium fujikuroi: genes, their function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Functional this compound Biosynthesis Gene Cluster in Rare Strains of Botrytis cinerea Is Positively Controlled by VELVET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound as a molecular weapon: enhancing Fusarium oxysporum pathogenicity in bananas via rhizosphere microbiome manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A functional this compound biosynthesis gene cluster in rare strains of Botrytis cinerea is positively controlled by VELVET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [rasmusfrandsen.dk]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. vbn.aau.dk [vbn.aau.dk]

- 11. researchgate.net [researchgate.net]

- 12. Deletion of this compound and fusarubin biosynthesis gene clusters via CRISPR/Cas9 system in Fusarium fujikuroi and its effect on GA3 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Regulation of Bikaverin Production by Nitrogen Starvation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bikaverin is a polyketide-derived red pigment produced by several species of the fungus Fusarium, most notably Fusarium fujikuroi. It has garnered significant interest in the pharmaceutical and biotechnological sectors due to its diverse biological activities, including antibiotic, antifungal, and potential antitumoral properties.[1] The biosynthesis of this compound is tightly regulated by environmental cues, with nitrogen availability being a critical factor. This technical guide provides an in-depth overview of the molecular mechanisms governing the regulation of this compound production by nitrogen starvation in Fusarium fujikuroi, offering valuable insights for researchers and professionals in drug development and microbial biotechnology.

The this compound Biosynthesis Gene Cluster (bik)

The genes responsible for this compound biosynthesis in F. fujikuroi are organized in a co-regulated gene cluster, designated as the bik cluster.[2][3] This cluster contains the structural genes encoding the biosynthetic enzymes, as well as regulatory and transporter genes. The core components of the bik gene cluster are essential for the synthesis of the this compound molecule.[2]

Nitrogen Regulation of this compound Production

A hallmark of this compound biosynthesis is its strong repression by high concentrations of nitrogen and its induction under nitrogen-limiting or starvation conditions.[1][2] This regulation primarily occurs at the transcriptional level, affecting the expression of the bik genes.[4] Interestingly, this nitrogen-dependent regulation of the bik cluster appears to be independent of the canonical nitrogen catabolite repression regulator, AreA.[2]

The Role of GATA Transcription Factors: AreA and AreB

In filamentous fungi, the GATA transcription factors AreA and AreB are central to the regulation of nitrogen metabolism. While AreA is a global activator of genes involved in the utilization of secondary nitrogen sources, the role of AreB is more complex, acting as both a repressor and an activator. Although the repression of bik genes by nitrogen is AreA-independent, the broader network of nitrogen regulation in F. fujikuroi involves a complex interplay between AreA and AreB, which in turn can influence the metabolic state of the cell and indirectly affect this compound production.

The TOR Signaling Pathway

The Target of Rapamycin (TOR) signaling pathway is a conserved eukaryotic pathway that senses nutrient availability and governs cell growth and metabolism. In F. fujikuroi, the TOR kinase is involved in nitrogen regulation of secondary metabolism, including this compound biosynthesis. Inhibition of TOR signaling can partially mimic the effects of nitrogen starvation, leading to an increase in the expression of some nitrogen-repressed genes.

Quantitative Data on this compound Production

The following tables summarize quantitative data on the effect of nitrogen on this compound production in Fusarium species.

Table 1: Effect of Nitrogen Source on this compound Production by F. fujikuroi Mutant Mut-4

| Nitrogen Source | This compound (mg/L) | Specific Production (mg/g DCW) |

| Inorganic | ||

| Ammonium Nitrate | < 500 | < 125 |

| Ammonium Sulphate | < 500 | < 125 |

| Ammonium Chloride | < 500 | < 125 |

| Organic | ||

| Meat Peptone | ~500 | ~80 |

| Soy Peptone | ~750 | ~125 |

| Yeast Extract | ~1000 | ~160 |

| Defatted Cottonseed Meal | > 4000 | > 650 |

| Soy Bean Meal | ~3000 | ~500 |

Data adapted from Lale and Gadre, 2016.[4] A mutant strain of F. fujikuroi, Mut-4, was used in this study, which showed significantly higher this compound production compared to the wild type.[4] The optimal C:N ratio for maximal this compound production by this mutant was found to be 150:1, yielding up to 6.3 g/L of this compound with defatted cottonseed meal as the nitrogen source.[4][5][6]

Table 2: Effect of Ammonium Nitrate Concentration on this compound Production by Gibberella fujikuroi

| NH4NO3 (g/L) | This compound (mg/L) | Mycelial Dry Mass (g/L) |

| 0.1 | ~15 | ~2 |

| 0.2 | ~25 | ~3 |

| 0.5 | ~35 | ~5 |

| 1.0 | ~20 | ~7 |

| 2.0 | < 5 | ~9 |

| 5.0 | < 1 | ~10 |

Data adapted from Giordano et al., 1999.[7]

Table 3: Semi-Quantitative Expression of bik Genes in F. oxysporum f. sp. lycopersici under Different Nitrogen Conditions

| Gene | Low NH4NO3 (0.024 g/L) | High NH4NO3 (4.60 g/L) | Low NH4Cl (0.50 g/L) | High NH4Cl (1.0 g/L) |

| bik1 | +++ | + | ++ | + |

| bik2 | +++ | + | ++ | + |

| bik3 | +++ | + | ++ | + |

| bik4 | +++ | + | ++ | + |

| bik5 | +++ | + | ++ | + |

| bik6 | +++ | + | ++ | + |

Data interpreted from Rodríguez-Torres et al., 2022. '+' indicates relative expression level.[8][9]

Experimental Protocols

Fungal Strains and Culture Conditions

-

Strain: Fusarium fujikuroi (e.g., NCIM 1019 or other this compound-producing strains).

-

Maintenance Medium: Potato Dextrose Agar (PDA) supplemented with 2 g/L yeast extract. Maintain slants at 4°C.[7]

-

Inoculum Preparation: Inoculate a loopful of mycelia from a fresh PDA slant into a tube containing 2.5 mL of basal fermentation medium. Incubate at 28°C for 48 hours with shaking (200 rpm).[4]

-

Basal Fermentation Medium (per liter):

-

KH2PO4: 1.5 g

-

NaCl: 0.5 g

-

MgSO4·7H2O: 0.2 g

-

Na2MoO4·2H2O: 0.05 g

-

Trace mineral solution: 1 mL

-

Carbon source (e.g., Glucose): 50 g

-

Nitrogen source: Variable (see below)

-

Induction of Nitrogen Starvation

A common method to induce nitrogen starvation is a two-stage culture process:

-

Stage 1: Growth in Nitrogen-Rich Medium:

-

Prepare the basal fermentation medium with a high concentration of a readily metabolizable nitrogen source (e.g., 60 mM glutamine or a high concentration of ammonium nitrate).

-

Inoculate with the prepared inoculum (e.g., 10% v/v).

-

Incubate at 28°C with shaking (200 rpm) for a period sufficient for biomass accumulation (e.g., 3 days).

-

-

Stage 2: Transfer to Nitrogen-Free Medium:

-

Harvest the mycelia from the nitrogen-rich culture by filtration through sterile cheesecloth or a similar filter.

-

Wash the mycelia thoroughly with sterile, nitrogen-free basal medium to remove any residual nitrogen source.

-

Transfer the washed mycelia to a fresh flask containing the basal fermentation medium without any nitrogen source, but with a carbon source (e.g., 2 g/L glucose).

-

Incubate under the same conditions (28°C, 200 rpm) and collect samples at different time points for analysis.

-

This compound Extraction and Quantification

-

Extraction:

-

Separate the mycelia from the culture broth by filtration.

-

Extract this compound from both the culture filtrate and the lyophilized mycelia.

-

For the filtrate, acidify to pH 2.5 with HCl and extract with an equal volume of chloroform.[7]

-

For the mycelia, reflux the dried biomass with acidified chloroform for 6 hours.[4]

-

Combine the chloroform extracts and evaporate to dryness.

-

-

Quantification by HPLC:

-

Dissolve the dried extract in a known volume of a suitable solvent (e.g., chloroform or methanol).

-

Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.[4]

-

Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%).

-

Detection: Monitor the absorbance at the characteristic wavelength for this compound, which is around 518-520 nm.[7]

-

Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with purified this compound.

-

Gene Expression Analysis (Quantitative RT-PCR)

-

RNA Extraction:

-

Harvest mycelia from both nitrogen-starved and nitrogen-replete cultures at desired time points.

-

Immediately freeze the mycelia in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a suitable method, such as a Trizol-based protocol or a commercial RNA extraction kit.

-

-

cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Design and validate primers specific for the bik genes of interest and a suitable reference gene (e.g., β-tubulin or actin) for normalization.

-

Perform qPCR using a SYBR Green or probe-based detection method on a real-time PCR instrument.

-

Calculate the relative expression levels of the bik genes using the ΔΔCt method.

-

Conclusion

The regulation of this compound production by nitrogen starvation in Fusarium fujikuroi is a complex process involving a dedicated biosynthetic gene cluster and a sophisticated signaling network. Understanding these regulatory mechanisms is paramount for the rational design of strategies to enhance this compound yields for potential pharmaceutical applications. This technical guide provides a comprehensive overview of the current knowledge, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. By leveraging this information, researchers can further unravel the intricacies of secondary metabolism in Fusarium and unlock the full biotechnological potential of this compound.

References

- 1. This compound production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the red pigment this compound in Fusarium fujikuroi: genes, their function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stimulation of this compound production by sucrose and by salt starvation in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. A Nitrogen Response Pathway Regulates Virulence Functions in Fusarium oxysporum via the Protein Kinase TOR and the bZIP Protein MeaB - PMC [pmc.ncbi.nlm.nih.gov]

In Situ Detection of Bikaverin in Fungal Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bikaverin is a polyketide-derived red pigment produced by several species of the fungus Fusarium, notably Fusarium fujikuroi and Fusarium oxysporum.[1][2][3] This secondary metabolite is of significant interest due to its diverse biological activities, including antimicrobial, antiprotozoal, and antitumoral properties.[1][2][3] The production of this compound is intrinsically linked to the fungal mycelia and is often secreted into the surrounding medium, resulting in a characteristic red coloration of the culture.[1] Its synthesis is tightly regulated by environmental cues such as pH and nitrogen availability.[1][2][3] This guide provides a comprehensive overview of the methodologies for the in situ detection and quantification of this compound in fungal cultures, aimed at researchers in natural product discovery, fungal biotechnology, and drug development.

This compound Biosynthesis and Regulation

The biosynthesis of this compound is a complex process orchestrated by a cluster of six genes, designated bik1 through bik6.[4][5][6] The core of this pathway is a polyketide synthase (PKS) encoded by bik1, which is responsible for assembling the initial polyketide chain.[4][5] Subsequent modifications, including oxidations and methylations, are carried out by enzymes encoded by other bik genes to yield the final this compound structure.[4][7] The expression of the bik gene cluster is regulated by both pathway-specific transcription factors, such as the Zn(II)2Cys6-type transcription factor Bik5, and global regulatory networks responding to environmental signals like pH and nitrogen levels.[4][5] Acidic conditions and nitrogen starvation have been shown to significantly upregulate this compound production.[1][2][3]

Caption: this compound biosynthetic pathway and its key regulatory factors.

Methodologies for In Situ this compound Detection

The detection and quantification of this compound directly from fungal cultures can be achieved through a variety of analytical techniques. The choice of method often depends on the desired sensitivity, spatial resolution, and whether quantification is required.

Mass Spectrometry-Based Methods

Mass spectrometry (MS) offers high sensitivity and specificity for the detection of this compound.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a powerful technique for the quantification of this compound in extracts from fungal cultures.[8][9] It involves the separation of this compound from other metabolites by HPLC followed by its detection and fragmentation in a mass spectrometer, which provides a high degree of confidence in its identification and quantification.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS): MALDI-IMS is a cutting-edge technique that allows for the visualization of the spatial distribution of metabolites directly on a solid culture or a tissue section.[10] This method is particularly useful for studying the in situ localization of this compound within a fungal colony or in its interaction with other microorganisms.[10]

Spectroscopic Methods

Spectroscopic techniques are also widely used for the detection and quantification of this compound.

-

UV-Visible (UV-Vis) Spectroscopy: this compound's characteristic red color is due to its strong absorbance in the visible region of the electromagnetic spectrum, with a maximum absorbance reported between 500-518 nm.[11] This property allows for its direct quantification in a solution using a spectrophotometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of novel compounds and can be used to confirm the identity of this compound after its purification.[7][11]

Quantitative Data Summary

The following table summarizes the quantitative performance data for a validated LC-MS/MS method for this compound detection in a maize matrix, which can serve as a reference for similar applications in fungal cultures.

| Parameter | Value | Matrix | Reference |

| Limit of Detection (LOD) | < 0.5 µg/g | Ground Maize | [8] |

| Limit of Quantitation (LOQ) | 3 µg/g | Ground Maize | [8] |

| Recovery | 70.6 ± 10.4% | Ground Maize (spiked at 5 µg/g) | [8] |

Experimental Protocols

Fungal Culture for this compound Production

-

Organism: Fusarium fujikuroi or Fusarium oxysporum.

-

Media: A minimal liquid medium with a specific nitrogen source (e.g., yeast extract) at a pH of 4.0 is often used to induce this compound production.[12] Alternatively, solid media like autoclaved rice can yield high amounts of this compound.[13]

-

Incubation: Cultures are typically incubated at 28°C with shaking (for liquid cultures) for 3 to 7 days.[4][12]

This compound Extraction

-

Biomass Separation: For liquid cultures, the mycelium is separated from the culture broth by filtration or centrifugation.[12]

-

Solvent Extraction: this compound can be extracted from the mycelial biomass or the culture filtrate using an organic solvent. Ethyl acetate has been shown to be effective for extracting this compound from the biomass.[14][15] Chloroform has also been used for extraction from the culture medium.[16][17]

-

Concentration: The organic extract is typically evaporated to dryness under reduced pressure and the residue is redissolved in a suitable solvent for analysis.

HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid, is employed for elution.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is effective for detecting this compound.[8][9]

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (m/z for [M+H]+) to specific product ions. The protonated molecule of this compound has an m/z of 383.[10][18]

-

Experimental Workflow

Caption: General experimental workflow for in situ this compound detection.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 5. Biosynthesis of the red pigment this compound in Fusarium fujikuroi: genes, their function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genetic engineering, high resolution mass spectrometry and nuclear magnetic resonance spectroscopy elucidate the this compound biosynthetic pathway in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS method for the determination of the fungal pigment this compound in maize kernels as an indicator of ear rot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound as a molecular weapon: enhancing Fusarium oxysporum pathogenicity in bananas via rhizosphere microbiome manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound production by Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recovery and purification of this compound produced by Fusarium oxysporum CCT7620 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Bikaverin Extraction from Fusarium Biomass

For Researchers, Scientists, and Drug Development Professionals